molecular formula C23H19F3N2O3S B6569598 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide CAS No. 946211-80-9

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide

Cat. No. B6569598
CAS RN: 946211-80-9
M. Wt: 460.5 g/mol
InChI Key: JILBBQNHXMKIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide” is a compound that has been used for scientific research . It is also known by the registry number ZINC000012180422 .


Synthesis Analysis

The synthesis of this compound or its derivatives involves combining two privileged structures, benzenesulfonyl (BS) and 1,2,3,4-tetrahydroquinoline (THQ), which are known to be active . The compounds were designed, prepared, and screened for antibacterial activity .


Molecular Structure Analysis

The molecular structure of this compound involves a benzenesulfonyl group attached to a 1,2,3,4-tetrahydroquinoline ring, with a trifluoromethylbenzamide group also attached .

Safety and Hazards

The safety and hazards associated with this compound are not well documented. It is recommended to handle it with care and use appropriate safety measures when conducting research .

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide are two enzymes, namely D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) . Both enzymes are involved in bacterial membrane synthesis .

Mode of Action

The compound interacts with its targets, MurD and GlmU, leading to the inhibition of these enzymes . This inhibition disrupts the synthesis of bacterial membranes, which is crucial for bacterial survival .

Biochemical Pathways

The affected biochemical pathway is the bacterial membrane synthesis pathway. The inhibition of MurD and GlmU enzymes disrupts this pathway, leading to the inability of bacteria to maintain their membrane structure . This results in the bactericidal activity of the compound .

Pharmacokinetics

It is known that the compound is stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the bactericidal activity against both Gram-positive and Gram-negative bacteria . The compound causes an increase in reactive oxygen species (ROS) in treated bacterial strains . This, along with the disruption of the bacterial membrane architecture, leads to the death of the bacteria .

Action Environment

The action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide can be influenced by environmental factors such as the presence of organic solvents . .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O3S/c24-23(25,26)18-10-8-16(9-11-18)22(29)27-19-12-13-21-17(15-19)5-4-14-28(21)32(30,31)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILBBQNHXMKIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide

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